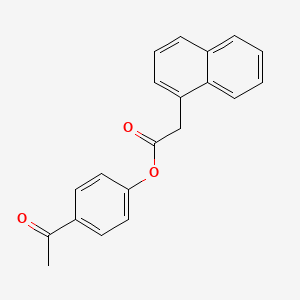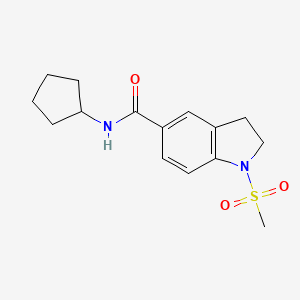
N-benzyl-3-ethoxy-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BEMER is a novel compound that has been synthesized and studied for its potential therapeutic applications. It is a benzamide derivative that has shown promising results in various scientific studies. BEMER has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties. Due to its potential therapeutic benefits, BEMER has been the subject of extensive research in recent years.
Mechanism of Action
BEMER exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. BEMER also inhibits the activity of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in the regulation of inflammatory and immune responses. Additionally, BEMER has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
BEMER has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties. It has also been shown to reduce oxidative stress and protect against neurodegeneration. BEMER has been shown to inhibit the production of inflammatory mediators such as prostaglandins, cytokines, and chemokines. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. BEMER has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Advantages and Limitations for Lab Experiments
One of the advantages of using BEMER in lab experiments is its potential therapeutic benefits. BEMER has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties, making it a promising compound for the treatment of various diseases. Additionally, BEMER is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using BEMER in lab experiments is its potential toxicity. BEMER has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on BEMER. One area of research is the development of more potent and selective BEMER analogs that exhibit fewer side effects. Another area of research is the investigation of the potential use of BEMER in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the potential use of BEMER in combination with other therapeutic agents for the treatment of cancer and inflammatory diseases should be explored.
Synthesis Methods
BEMER can be synthesized using various methods. One of the most commonly used methods involves the reaction of 3-ethoxy-4-methoxybenzoic acid with benzylamine in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The resulting product is then purified using column chromatography to obtain pure BEMER.
Scientific Research Applications
BEMER has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties. BEMER has also been studied for its potential use as a neuroprotective agent and in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-benzyl-3-ethoxy-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-3-21-16-11-14(9-10-15(16)20-2)17(19)18-12-13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATSJHRVLNTZKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-ethoxy-4-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(methylthio)phenyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5878126.png)
![4-[(aminocarbonyl)amino]-N-isobutylbenzenesulfonamide](/img/structure/B5878136.png)
![4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate](/img/structure/B5878142.png)
![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5878150.png)
![3-fluoro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5878153.png)
![3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5878161.png)
![N-(4-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5878167.png)


![N-(3-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5878211.png)

![4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5878229.png)
![ethyl 3-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]-3-oxopropanoate](/img/structure/B5878235.png)
